molecular formula C13H9ClN4S B3012537 4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 339279-50-4

4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No. B3012537
CAS RN: 339279-50-4
M. Wt: 288.75
InChI Key: FXJZXBADVLMAOX-UHFFFAOYSA-N
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Description

“4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine” is a compound with the molecular formula C15H11ClN4S and a molecular weight of 302.78 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in nature, notably in nucleic acids, vitamins, and antibiotics .


Molecular Structure Analysis

The molecular structure of “4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine” is characterized by the presence of a pyrimidine ring, a thiazole ring, and a chlorophenyl group . The exact structural details could not be found in the available literature.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.78 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Future Directions

The future research directions for “4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine” and its derivatives could involve further exploration of their biological activities and potential therapeutic applications. For instance, similar compounds have shown promising antitubercular activity , suggesting potential for development into new treatments.

Mechanism of Action

Target of Action

The compound “4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine” belongs to the class of thiazole derivatives . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, some thiazole derivatives have been found to inhibit Aurora kinase A (AURKA), a protein involved in cell division . These compounds can reduce clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death . .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, inhibitors of AURKA can affect the cell cycle and apoptosis pathways . .

Pharmacokinetics

The pharmacokinetics of thiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME) properties, can vary depending on the specific compound. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .

Result of Action

The result of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, inhibitors of AURKA can reduce clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death . .

properties

IUPAC Name

4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4S/c14-9-3-1-8(2-4-9)12-17-7-11(19-12)10-5-6-16-13(15)18-10/h1-7H,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJZXBADVLMAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

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